Anthraquinone-2,7-disulfonic Acid Disodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, also known as disodium anthraquinone-2,7-disulfonate (DA2,7DS), is a synthetic compound often studied in scientific research. Its synthesis typically involves the oxidation of anthraquinone-2,7-disulfonic acid using various methods, such as treatment with hydrogen peroxide or other oxidizing agents.

Researchers often characterize DA2,7DS using various techniques, including:

- X-ray crystallography: This technique determines the arrangement of atoms within the molecule, providing insights into its structure.

- Fourier-transform infrared spectroscopy (FTIR): This technique identifies the functional groups present in the molecule, aiding in its characterization.

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure and composition.

Potential Applications:

DA2,7DS is being explored for various potential applications in scientific research, including:

- Photocatalysis: DA2,7DS has been investigated as a photosensitizer in photocatalytic reactions, which utilize light to drive chemical reactions.

- Biomedical research: DA2,7DS exhibits potential for applications in biomedicine, such as serving as a substrate for enzymes or a component in drug delivery systems. However, more research is needed in this area.

- Material science: DA2,7DS has been studied for its potential use in developing functional materials, such as sensors or components in electronic devices. Research in this field is ongoing.

DAS is a synthetic anionic dye with a dark blue or violet color. It is commercially produced by sulfonating anthraquinone with sulfuric acid, followed by neutralization with sodium hydroxide (3). DAS plays a vital role in various industrial processes and scientific research fields due to its unique properties [].

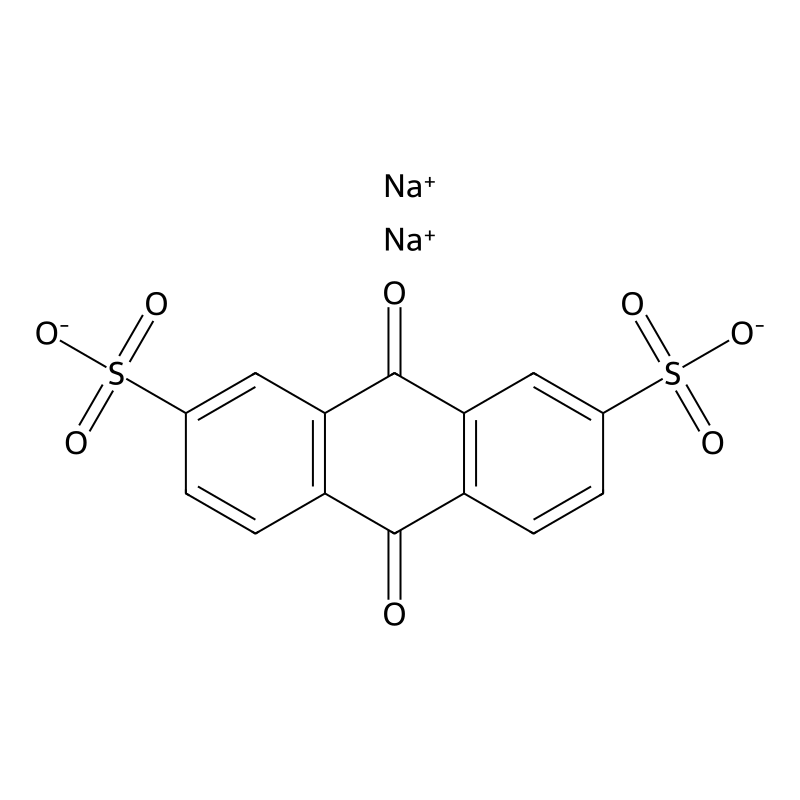

Molecular Structure Analysis

The key feature of DAS is its anthraquinone core, a three-ringed aromatic structure with two carbonyl groups (C=O) at positions 9 and 10 (referring to the numbering system of anthraquinone). Additionally, sulfonate groups (SO3Na) are attached to the molecule at positions 2 and 7, making it a disulfonated derivative. This structure grants DAS its water solubility and contributes to its chromophoric properties, which determine its color.

Chemical Reactions Analysis

Synthesis

As mentioned earlier, DAS is typically synthesized through the sulfonation of anthraquinone with fuming sulfuric acid. This process involves the electrophilic aromatic substitution of the aromatic rings in anthraquinone by SO3 groups from sulfuric acid. The resulting product is then neutralized with sodium hydroxide to yield the disodium salt (DAS) [].

Decomposition

Other Reactions

DAS can participate in various reactions due to its functional groups. For instance, it can undergo complexation reactions with metal ions, forming colored complexes used in analytical chemistry. Additionally, the sulfonate groups can participate in acid-base reactions.

Physical And Chemical Properties Analysis

- Molecular Formula: C14H6Na2O8S2

- Molecular Weight: 412.30 g/mol

- Appearance: Dark blue or violet powder

- Melting Point: No data available

- Boiling Point: Decomposes before boiling

- Solubility: Highly soluble in water

- Stability: Stable under normal storage conditions

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant